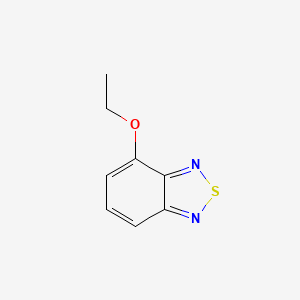
4-Ethoxy-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxybenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of 4-Ethoxybenzo[c][1,2,5]thiadiazole, which includes an ethoxy group attached to the benzothiadiazole core, imparts specific electronic and chemical properties that make it valuable for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromobenzo[c][1,2,5]thiadiazole with ethoxy-containing reagents. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of organotin compounds with halogenated thiadiazoles . The reaction conditions often include the use of solvents like toluene or DMF (dimethylformamide) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 4-Ethoxybenzo[c][1,2,5]thiadiazole may involve large-scale Stille coupling reactions or other palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including the use of green solvents and recyclable catalysts, is often pursued to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxybenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted benzo[c][1,2,5]thiadiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Ethoxybenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: Used as an acceptor molecule in the design of donor-acceptor materials for organic photovoltaics and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of drugs with anticancer, antibacterial, and antifungal activities.
Materials Science: Employed in the synthesis of fluorescent sensors and visible-light organophotocatalysts.
Biological Research: Studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Wirkmechanismus
The mechanism of action of 4-Ethoxybenzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s electron-accepting properties also make it effective in organic electronics, where it participates in charge transfer processes .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxybenzo[c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole: Lacks the ethoxy group, resulting in different electronic properties and reactivity.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Used as a precursor in the synthesis of 4-Ethoxybenzo[c][1,2,5]thiadiazole.
1,3,4-Thiadiazole Derivatives: Differ in the position of nitrogen and sulfur atoms, leading to varied biological and chemical properties.
The unique ethoxy group in 4-Ethoxybenzo[c][1,2,5]thiadiazole imparts specific electronic effects that enhance its performance in applications such as organic electronics and medicinal chemistry .
Eigenschaften
CAS-Nummer |
1753-24-8 |
|---|---|
Molekularformel |
C8H8N2OS |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
4-ethoxy-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H8N2OS/c1-2-11-7-5-3-4-6-8(7)10-12-9-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
ZARLTGOQDUZQNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=NSN=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)
![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)

![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)
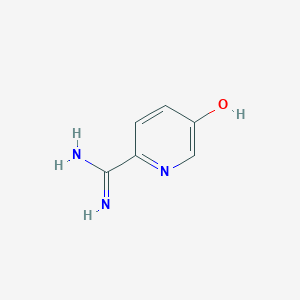
![1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylicacid](/img/structure/B15234344.png)
![4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B15234345.png)
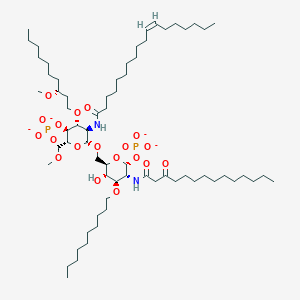
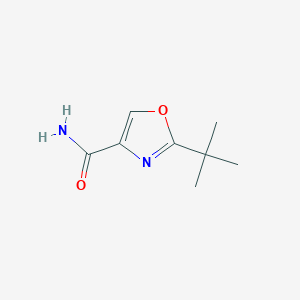

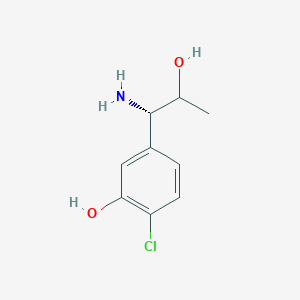
![Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B15234374.png)


